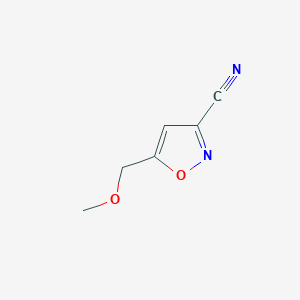
Ácido oxazol-2-carbotíoico amida
Descripción general
Descripción
Oxazole-2-carbothioic acid amide is a heterocyclic compound with the molecular formula C4H4N2OS and a molecular weight of 128.15 g/mol . It features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazole family. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Aplicaciones Científicas De Investigación
Oxazole-2-carbothioic acid amide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
Oxazole-2-carbothioic acid amide is a heterocyclic compound that has been found to interact with various enzymes and receptors in biological systems . The oxazole ring in the compound is known to bind readily with these targets via numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target enzymes or receptors, thereby influencing biological processes.
Biochemical Pathways
Oxazole derivatives, including Oxazole-2-carbothioic acid amide, have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some oxazole derivatives have shown inhibitory activity against NDM-1, a type of β-lactamase enzyme . .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that Oxazole-2-carbothioic acid amide could potentially have a broad range of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Oxazoles, a class of compounds to which Oxazole-2-carbothioic acid amide belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the oxazole compound .
Cellular Effects
Oxazole derivatives have been found to exhibit a variety of bioactivities, including antitumor, antifungal, antibiotic, and antiviral activities .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-2-carbothioic acid amide typically involves the reaction of oxazole derivatives with thiocarbamoyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for oxazole-2-carbothioic acid amide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole-2-carbothioic acid amide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon adjacent to the nitrogen atom in the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-2-carboxylic acid, while reduction can yield oxazole-2-methanol .
Comparación Con Compuestos Similares
Similar Compounds
- Oxazole-2-carboxylic acid
- Oxazole-2-methanol
- Thiazole-2-carbothioic acid amide
Uniqueness
Oxazole-2-carbothioic acid amide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Propiedades
IUPAC Name |
1,3-oxazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCQTQGTVIOIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717013 | |
| Record name | 1,3-Oxazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-25-9 | |
| Record name | 2-Oxazolecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)



![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)





![2-[1-(Methoxymethyl)cyclopropyl]acetonitrile](/img/structure/B1425795.png)



